![molecular formula C21H20ClN5O3 B2494133 7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-36-7](/img/structure/B2494133.png)
7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves cyclization reactions, starting from pyrimidinylhydrazones or similar precursors, utilizing various reagents and conditions to introduce the desired substituents. For example, Kumar et al. (2009) described a method for synthesizing 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines using iodobenzene diacetate in dichloromethane, demonstrating the versatility in functionalizing the core pyrimidine structure for antibacterial activity (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines, as exemplified by Canfora et al. (2010), reveals interactions such as hydrogen bonding and π-π stacking, which contribute to their solid-state architecture. These structural motifs are crucial for understanding the compound's reactivity and interaction with biological targets (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Chemical Reactions and Properties
The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidines includes their ability to undergo nucleophilic substitution, enabling the introduction of various substituents. This versatility is highlighted by the synthesis of derivatives with promising biological activities, as seen in the work by Kumar et al. (2009), where different aryl/heteroaryl groups were introduced (Kumar et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structures and the nature of substituents. The study by Canfora et al. (2010) on the crystal structure of a related [1,2,4]triazolo[1,5-a]pyrimidine provides insight into how molecular packing and intermolecular interactions affect these properties (Canfora et al., 2010).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Triazolopyrimidines, including compounds with similar structures to the specified chemical, have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis often follows the Biginelli protocol, indicating a methodological interest in developing these compounds for biological evaluations (Gilava, Patel, Ram, & Chauhan, 2020).
Antimicrobial Applications
Research has shown that triazolopyrimidine derivatives exhibit promising antimicrobial properties. The antimicrobial activity testing of these compounds indicates their potential as therapeutic agents against various microbial infections (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).
Heterocyclic Chemistry
The field of heterocyclic chemistry has explored the synthesis of novel triazolopyrimidines for diverse applications, including the development of new pharmaceuticals. These studies often focus on the creation of compounds with potential biological activities, underscoring the importance of triazolopyrimidines in medicinal chemistry (Wamhoff, Kroth, & Strauch, 1993).
Antioxidant Activity
Some triazolopyrimidines have been evaluated for their antioxidant activity, highlighting their potential in combating oxidative stress-related diseases. This aspect of research emphasizes the chemical's potential utility in developing treatments or supplements aimed at reducing oxidative damage (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).
Propriétés
IUPAC Name |
7-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(12-4-7-14(22)8-5-12)27-21(24-11)25-20(26-27)13-6-9-15(29-2)16(10-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGYODTVNGRNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)
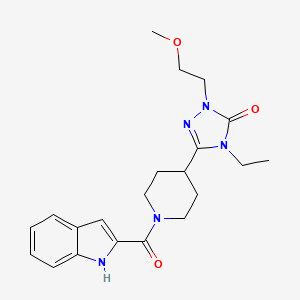
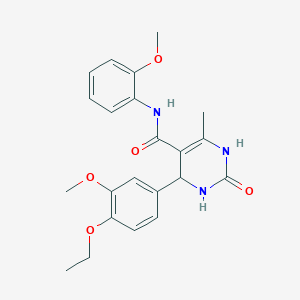
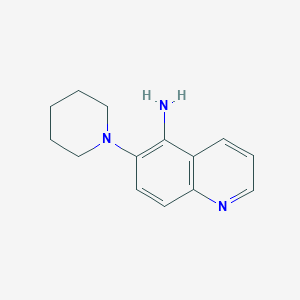

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)
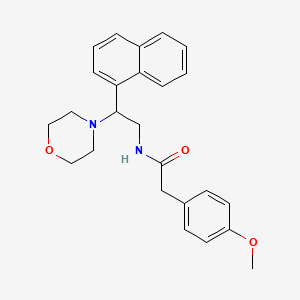
![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
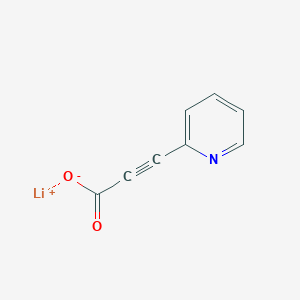
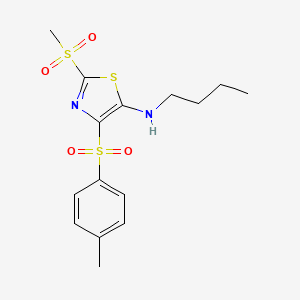
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)